3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one
Description
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of tert-butyl groups at the 3 and 6 positions, a phenyl group at the 10 position, and an acridinone core. This compound is often utilized in photoredox catalysis due to its high chemical stability and redox potential .
Properties
Molecular Formula |
C27H29NO |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3,6-ditert-butyl-10-phenylacridin-9-one |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)18-12-14-21-23(16-18)28(20-10-8-7-9-11-20)24-17-19(27(4,5)6)13-15-22(24)25(21)29/h7-17H,1-6H3 |
InChI Key |
TUQNVKXKYRDLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2C4=CC=CC=C4)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,6-di-tert-butylacridin-9(10H)-one with a phenyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridinium salts.
Reduction: Reduction reactions can convert the acridinone core to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include acridinium salts, dihydroacridine derivatives, and various substituted acridinones .
Scientific Research Applications
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one primarily involves its role as a photocatalyst. Upon light absorption, the compound undergoes photoexcitation, leading to the generation of reactive intermediates. These intermediates can then participate in various chemical transformations, such as hydrogen atom transfer and electron transfer processes. The molecular targets and pathways involved include aromatic substrates and heteroaromatic azoles .
Comparison with Similar Compounds
- 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate
- 3,6-Bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-acridinium tetrafluoroborate
Comparison: Compared to similar compounds, 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one exhibits higher chemical stability and a more favorable redox potential, making it a superior photocatalyst. Its unique structural features, such as the presence of tert-butyl groups, contribute to its enhanced performance in photoredox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
